
(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride,cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” is a chiral organic compound with the following chemical structure:
(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis
This compound belongs to the class of pyrrolidine derivatives and contains both amine and hydrochloride functional groups. Its stereochemistry is defined by the (3R,4S) configuration.
準備方法
Synthetic Routes:: The synthetic routes for “(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” involve the following steps:
Starting Material: Begin with suitable starting materials, such as commercially available compounds or intermediates.
Chiral Synthesis: As this compound is chiral, enantioselective synthesis is crucial. Chiral reagents or catalysts can be employed to obtain the desired stereochemistry.
Pyrrolidine Ring Formation: Construct the pyrrolidine ring using appropriate reagents and conditions.
Amination: Introduce amino groups at the appropriate positions.
Hydrochloride Salt Formation: Convert the free base to its hydrochloride salt.
Industrial Production:: The industrial production of this compound may involve large-scale chiral synthesis, purification, and isolation. Specific industrial methods would depend on proprietary processes used by manufacturers.
化学反応の分析
Reactions:: “(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” can undergo various reactions, including:
Oxidation: Oxidative transformations of functional groups.
Reduction: Reduction of carbonyl groups or other functional groups.
Substitution: Nucleophilic substitution reactions.
Other Transformations: Depending on the specific substituents, it may participate in additional reactions.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). Major products could include amine oxides.
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reduction products may include corresponding amines.
Substitution: React with nucleophiles (e.g., amines, thiols) to form substituted derivatives.
科学的研究の応用
“(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” finds applications in:
Medicine: Potential as a chiral intermediate for drug synthesis.
Chemical Research: Used in the development of novel ligands or catalysts.
Industry: May serve as a building block for fine chemicals.
作用機序
The exact mechanism of action for this compound depends on its specific applications. It could interact with biological targets, enzymes, or receptors, leading to various effects.
類似化合物との比較
Remember that further research and consultation with specialized literature would provide deeper insights into this compound’s unique features and potential.
ChemicalBook: Structure Search CAS Database: Compound Information CAS Database: (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid CAS Database: (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
特性
分子式 |
C4H14Cl3N3 |
|---|---|
分子量 |
210.53 g/mol |
IUPAC名 |
(3S,4R)-pyrrolidine-3,4-diamine;trihydrochloride |
InChI |
InChI=1S/C4H11N3.3ClH/c5-3-1-7-2-4(3)6;;;/h3-4,7H,1-2,5-6H2;3*1H/t3-,4+;;; |
InChIキー |
MMERUENHQOAXRE-NSHFDXEUSA-N |
異性体SMILES |
C1[C@H]([C@H](CN1)N)N.Cl.Cl.Cl |
正規SMILES |
C1C(C(CN1)N)N.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


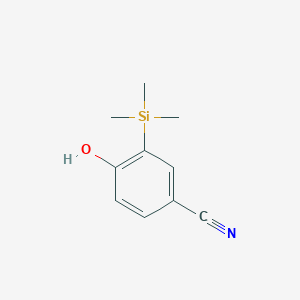
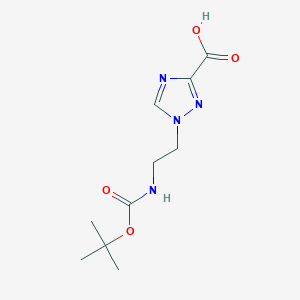
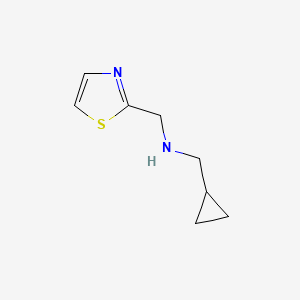

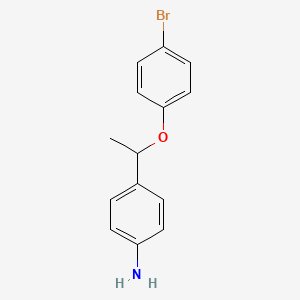
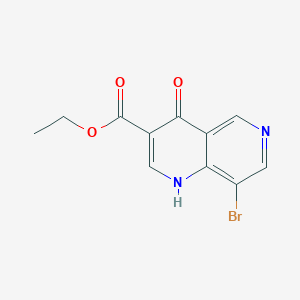
![N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B13515602.png)
![Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate](/img/structure/B13515606.png)

![rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid](/img/structure/B13515625.png)
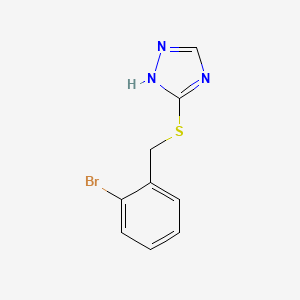

![3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride](/img/structure/B13515648.png)
![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)
